3,5-Diiodothyronine
Overview
Description
3,5-Diiodothyronine (3,5-T2) is an active thyroid hormone within the class of iodothyronines. It has two iodine atoms at positions 3 and 5 of its inner ring . It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release .
Molecular Structure Analysis
The molecular formula of 3,5-Diiodothyronine is C15H13I2NO4 . Its molar mass is 525.081 g·mol−1 .Physical And Chemical Properties Analysis
The molecular formula of 3,5-Diiodothyronine is C15H13I2NO4 . Its molar mass is 525.081 g·mol−1 .Scientific Research Applications
1. Metabolic Regulation in Human Liver
3,5-Diiodothyronine (3,5-T2) plays a significant role in regulating metabolic homeostasis in the human liver. Research by Gnocchi et al. (2020) indicates that 3,5-T2 reduces hepatic lipid accumulation and modulates the activity of the mTORC1/Raptor complex through an AMPK-mediated mechanism. It also stimulates the mTORC2/Rictor complex-activated pathway, leading to the downregulation of key gluconeogenic genes, thus acting as a key regulator of hepatic metabolic homeostasis in humans (Gnocchi et al., 2020).
2. Obesity and Type 2 Diabetes Mellitus Treatment
Bouazza et al. (2022) explored the application of 3,5-T2 in treating disorders related to type 2 diabetes mellitus (T2DM). The study found that 3,5-T2 treatment reduced visceral adipose tissue, prevented insulin resistance, attenuated hyperglycemia, dyslipidemia, and reversed liver steatosis. Additionally, 3,5-T2 decreased gluconeogenesis and increased ketogenesis, suggesting its potential as a natural therapeutic means to regulate cellular energy metabolism in the context of obesity and T2DM (Bouazza et al., 2022).
3. Cardiac Ischaemia-Reperfusion Injury Protection
Louzada et al. (2021) investigated the effects of 3,5-T2 on cardiac electrical and contractile properties and autonomic regulation. The study found that chronic administration of 3,5-T2 improves autonomous control of the rat heart and protects against ischaemia–reperfusion injury without adverse effects on cardiac function (Louzada et al., 2021).
4. Molecular Interaction Studies
Research by Arnold et al. (1998) demonstrated the interaction of 3,5-diiodothyronine with mitochondria. They found specific binding of 3,5-diiodothyronine to subunit Va of cytochrome-c oxidase from bovine heart, elucidating the short-term action of thyroid hormones on basal metabolic rate at a molecular level (Arnold et al., 1998).
5. Regulation of Metabolism and Energy Expenditure
Padron et al. (2014) studied the effects of 3,5-T2 on metabolism and energy expenditure. Their findings indicated that 3,5-T2 administration suppresses thyroid function, reduces body mass and adipose tissue mass, and increases oxygen consumption in rats, acting as a direct stimulator of energy expenditure (Padron et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOTLOTTDYIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862141 | |
Record name | 3,5-Diiodo-DL-thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,5-Diiodothyronine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,5-Diiodothyronine | |
CAS RN |
534-51-0, 1041-01-6, 5563-89-3 | |
Record name | 3,5-Diiodo-DL-thyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Diiodothyronine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diiodothyronine | |
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Record name | NSC90468 | |
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Record name | 3,5-Diiodo-DL-thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodothyronine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |
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Record name | 3,5-DIIODOTHYRONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Y9GN485M | |
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Record name | 3,5-Diiodothyronine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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